REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[CH:8]=[C:9]([Si](C)(C)C)[O:10][C:3]=12.C1C(=O)N([I:22])C(=O)C1.[F-].[K+]>C(#N)C>[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[CH:8]=[C:9]([I:22])[O:10][C:3]=12 |f:2.3|
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Name
|
|
Quantity
|
0.25 g
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Type
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reactant
|
Smiles
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ClC1=C2C(=NC=C1)C=C(O2)[Si](C)(C)C
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Name
|
|
Quantity
|
2.49 g
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Type
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reactant
|
Smiles
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C1CC(=O)N(C1=O)I
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Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
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C(C)#N
|
Name
|
|
Quantity
|
0.0708 g
|
Type
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reactant
|
Smiles
|
[F-].[K+]
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Type
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CUSTOM
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Details
|
stirred for 5 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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the reaction was stirred at 50° C. for one hour
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Duration
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1 h
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Type
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CONCENTRATION
|
Details
|
The reaction was concentrated
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Type
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DISSOLUTION
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Details
|
redissolved in ethyl acetate
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Type
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WASH
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Details
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washed with saturated sodium thiosulfate, water and brine
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer was dried with sodium sulfate
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Type
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FILTRATION
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Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude material was purified via column chromatography (gradient elution 0-100% EtOAc:Hex)
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
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Smiles
|
ClC1=C2C(=NC=C1)C=C(O2)I
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |